molecular formula C17H14FNO4 B11052219 6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11052219
M. Wt: 315.29 g/mol
InChI Key: FSNSCIKEIJMVIC-UHFFFAOYSA-N
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Description

6-Fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chroman derivatives This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a chromanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of 6-fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

6-Fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzymatic activity, receptor binding, or interference with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxo-2-chromanecarboxamide: Lacks the methoxyphenyl group.

    N-(3-Methoxyphenyl)-4-oxo-2-chromanecarboxamide: Lacks the fluorine atom.

    6-Fluoro-N-(3-methoxyphenyl)-2-chromanecarboxamide: Lacks the oxo group.

Uniqueness

6-Fluoro-N-(3-methoxyphenyl)-4-oxo-2-chromanecarboxamide is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and specificity in various chemical and biological contexts.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

6-fluoro-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C17H14FNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21)

InChI Key

FSNSCIKEIJMVIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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